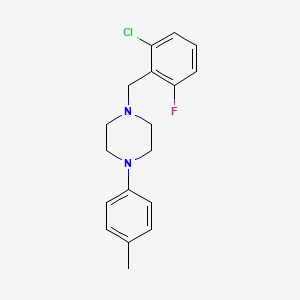
1-(2-chloro-6-fluorobenzyl)-4-(4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-6-fluorobenzyl)-4-(4-methylphenyl)piperazine, commonly known as CFMP, is a chemical compound that has gained significant attention in the field of scientific research. CFMP is a piperazine derivative that has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In
作用机制
CFMP acts as a dopamine D2 receptor agonist, which activates the dopamine D2 receptor and increases dopamine neurotransmission in the brain. This increased dopamine neurotransmission may help to alleviate the symptoms of neurological disorders such as Parkinson's disease and schizophrenia. CFMP also has affinity for the serotonin 5-HT1A receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CFMP has been shown to increase dopamine neurotransmission in the brain, which may help to alleviate the symptoms of neurological disorders such as Parkinson's disease and schizophrenia. CFMP has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its affinity for the serotonin 5-HT1A receptor.
实验室实验的优点和局限性
CFMP has several advantages for lab experiments, including its high purity and potency as a dopamine D2 receptor agonist. However, CFMP also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and use the compound safely.
未来方向
There are several future directions for research on CFMP, including the development of new synthesis methods to improve yields and purity, the investigation of its potential therapeutic applications in other neurological disorders, and the optimization of its use as a radiotracer in PET imaging studies. Additionally, further research is needed to better understand the biochemical and physiological effects of CFMP and its potential limitations for use in lab experiments.
合成方法
CFMP can be synthesized using a variety of methods, including the reaction of 1-(2-chloro-6-fluorobenzyl)piperazine with 4-methylphenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 1-(2-chloro-6-fluorobenzyl)piperazine with 4-methylphenylhydrazine in the presence of a reducing agent. These methods have been optimized to produce high yields of CFMP with high purity.
科学研究应用
CFMP has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. CFMP has been shown to act as a potent dopamine D2 receptor agonist, which may help to alleviate the symptoms of these disorders. CFMP has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging studies.
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2/c1-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-16-17(19)3-2-4-18(16)20/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCZWRJLGJPLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5417587 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)
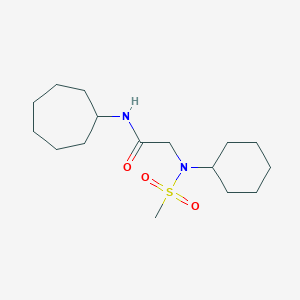
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
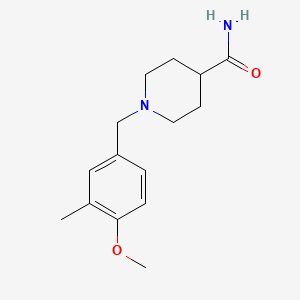
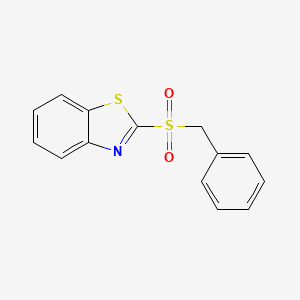
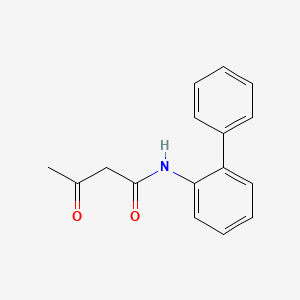

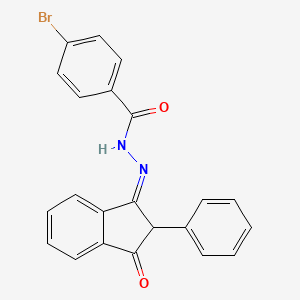
![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)